molecular formula C18H20N2O3S B2983887 N-(2-phenoxyethyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide CAS No. 2034498-41-2

N-(2-phenoxyethyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide

Cat. No.: B2983887
CAS No.: 2034498-41-2
M. Wt: 344.43
InChI Key: WEKYSKMABYCEBX-UHFFFAOYSA-N
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Description

N-(2-phenoxyethyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of carboxamides This compound is characterized by the presence of a pyridine ring substituted with a phenoxyethyl group and a thiolan-3-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenoxyethyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods such as the Hantzsch pyridine synthesis.

    Introduction of the Phenoxyethyl Group: This can be achieved through a nucleophilic substitution reaction where a phenoxyethyl halide reacts with a pyridine derivative.

    Attachment of the Thiolan-3-yloxy Group: This step may involve the reaction of a thiolan-3-ol with a suitable leaving group on the pyridine ring.

    Formation of the Carboxamide: The final step involves the reaction of the intermediate with an amine to form the carboxamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiolan-3-yloxy group.

    Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.

    Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include primary or secondary amines.

    Substitution: Products depend on the nucleophile used and the specific reaction conditions.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-phenoxyethyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating their function.

    Chemical Reactions: It may act as a catalyst or intermediate in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-phenoxyethyl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide: Similar structure but with a different position of the carboxamide group.

    N-(2-phenoxyethyl)-2-(thiolan-2-yloxy)pyridine-4-carboxamide: Similar structure but with a different position of the thiolan group.

Uniqueness

N-(2-phenoxyethyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(2-phenoxyethyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c21-18(20-9-10-22-15-4-2-1-3-5-15)14-6-8-19-17(12-14)23-16-7-11-24-13-16/h1-6,8,12,16H,7,9-11,13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKYSKMABYCEBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=NC=CC(=C2)C(=O)NCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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